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For Researchers, Scientists, and Drug Development Professionals

Fulminic acid (HCNO) is a molecule of significant historical and chemical interest.[1] Its unique
guasilinear/quasibent nature presents a considerable challenge for computational chemistry
methods, making it an excellent benchmark for evaluating the performance of Density
Functional Theory (DFT) functionals.[1][2][3] This guide provides an objective comparison of
various DFT functionals for calculations on fulminic acid, supported by experimental and high-
level computational data.

The Challenge of Modeling Fulminic Acid

The equilibrium structure and vibrational frequencies of fulminic acid are highly sensitive to
the chosen computational method, including both the orbital basis set and the electron
correlation method.[1][2] The molecule has an extremely flat H-C—N bending potential, which is
often misrepresented by many DFT functionals.[4][5][6] This leads to difficulties in determining
whether the equilibrium structure is linear or bent.[1][4][7] High-accuracy coupled-cluster
calculations, specifically AE-CCSDTQ(P)/CBS + MVD1, have established a linear equilibrium
structure for fulminic acid, providing a reliable benchmark for evaluating DFT methods.[8]

Data Presentation: Performance of DFT Functionals

The following tables summarize the performance of a selection of DFT functionals in predicting
key properties of fulminic acid. The data is compared against high-accuracy reference values.
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The selection of functionals aims to represent different rungs of "Jacob's Ladder” of DFT

approximations.

Table 1: Geometric Parameters of Fulminic Acid

Functional r(C-H) (A) r(C-N) (A) r(N-0) (A) L(H-C-N) ()
Reference 1.064 1.163 1.200 180.0
Data not Data not Data not 178.8 (with
B3LYP available in available in available in D3/def2-TZVP)
snippets snippets shippets [1]
Data not Data not Data not
B3LYP-D3BJ available in available in available in Linear[1]
shippets shippets shippets
Data not Data not Data not
MO06-2X available in available in available in Linear[1]
shippets snippets shippets
RMSD = 0.0086
SOGGA11l
A
RMSD = 0.0088
T-HCTH
A
RMSD = 0.0054
TPSSh
A
RMSD = 0.0032
DSD-PBEP86 A

Root-mean-square deviations (RMSDs) for bond distances are from a study evaluating 52

functionals.[9]

Table 2: Harmonic Vibrational Frequencies of Fulminic Acid (cm™1)
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. w4 (C-N-O ws (H-C-N
Functional w1 (C-Hstr) w2(C-Nstr) s (N-O str)

bend) bend)
Reference 3537.4 2301.6 1258.4 537.7 341.3
Data not Data not Data not Data not
B3LYP available in available in available in available in 241[1]
shippets shippets shippets shippets
Data not Data not Data not Data not
B3LYP-D3BJ available in available in available in available in 268|1]
snippets snippets shippets shippets
Data not Data not Data not Data not
MO06-2X available in available in available in available in 398[1]
shippets shippets shippets shippets
Table 3: Energetic Properties of Fulminic Acid
. HCN-O Dissociation Barrier to Linearity
Functional
Energy (kcal/mol) (kcal/mol)
Reference -2.5 0.0
High-ranking DFT functionals Many functionals incorrectly
Various Functionals produce the smallest errors.[1]  predict a bent structure.[1][4]

[71°] [7]

A comprehensive study of 473 DFT functionals revealed that while higher-ranking functionals
often perform better for energetic properties like dissociation energy, lower-rung functionals can
provide more accurate predictions for geometric parameters and vibrational frequencies.[1][4]
[9] This highlights the inconsistent performance of the DFT ladder for this challenging molecule.
[L1[7]10]

Experimental and Computational Protocols

The benchmark data presented here is derived from a comprehensive study that utilized a wide
array of DFT functionals.[1][4][6] The general workflow for such a computational benchmarking
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study is outlined below.

Computational Methodology:

Software: Quantum chemistry packages such as Psi4 and Q-Chem are commonly used for
these calculations.[7]

Basis Sets: A variety of basis sets are employed to assess their impact on the results.
Common choices include Pople-style basis sets (e.g., 6-31G*, 6-311++G(d,p)) and
Dunning's correlation-consistent basis sets (e.g., cc-pVTZ, aug-cc-pVQZ).[1][9][11] For the
reference calculations, the cc-pVXZ (X = 2—6) and cc-pCVXZ (X = 2-5) series of basis sets
were used to approach the complete basis set (CBS) limit.[1]

Functionals: A vast number of DFT functionals across all rungs of Jacob's Ladder (LDA,
GGA, meta-GGA, hybrid, and double-hybrid) are typically evaluated.[1]

Geometry Optimization: For each functional, geometry optimizations are performed starting
from both bent and linear initial structures to locate the true minimum energy conformation.

[8]

Frequency Calculations: Harmonic vibrational frequencies are calculated at the optimized
geometries to confirm them as true minima (no imaginary frequencies) and for comparison
with experimental or high-level theoretical data.[1]

Reference Method: The high-accuracy reference data for geometry and vibrational
frequencies were obtained using the AE-CCSDTQ(P)/CBS + MVD1 method, which is
considered to be highly accurate for this system.[8]

Visualization of the Benchmarking Workflow

The following diagram illustrates the typical workflow for benchmarking DFT functionals for a

specific molecule like fulminic acid.
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Caption: Workflow for benchmarking DFT functionals.

Conclusion

The calculation of fulminic acid properties is a stringent test for modern DFT functionals. The
available data indicates that there is no single "best" functional that accurately predicts all
properties simultaneously. Higher-rung functionals may be more suitable for energetic
calculations, while lower-rung functionals can sometimes provide better results for geometries
and vibrational frequencies. Researchers should carefully consider the specific properties of
interest when selecting a DFT functional for studies involving fulminic acid or molecules with
similar electronic complexities. The addition of dispersion corrections can also influence the
results and should be considered.[1][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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